2-Ethyl-3,5-dimethylpyrazine-13C2
CAS No.:
Cat. No.: VC16604982
Molecular Formula: C8H12N2
Molecular Weight: 138.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H12N2 |
|---|---|
| Molecular Weight | 138.18 g/mol |
| IUPAC Name | 2-(1,2-13C2)ethyl-3,5-dimethylpyrazine |
| Standard InChI | InChI=1S/C8H12N2/c1-4-8-7(3)10-6(2)5-9-8/h5H,4H2,1-3H3/i1+1,4+1 |
| Standard InChI Key | JZBCTZLGKSYRSF-VFZPYAPFSA-N |
| Isomeric SMILES | CC1=CN=C(C(=N1)C)[13CH2][13CH3] |
| Canonical SMILES | CCC1=NC=C(N=C1C)C |
Introduction
Structural and Chemical Identity
Molecular Composition and Isotopic Labeling
The molecular formula of 2-ethyl-3,5-dimethylpyrazine-13C2 is C₈H₁₂N₂, with two carbon-13 isotopes replacing carbon-12 at the ethyl group’s methylene (CH₂) and methyl (CH₃) positions . This isotopic labeling increases the molecular weight to 138.18 g/mol, compared to 136.19 g/mol for the unlabeled analog . The precise placement of 13C isotopes enables researchers to distinguish the compound’s signal in spectral analyses, particularly in studies requiring isotopic tracing.
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₁₂N₂ | |
| Molecular Weight (13C2) | 138.18 g/mol | |
| Exact Mass | 138.106758062 Da | |
| XLogP3 | 1.5 | |
| Hydrogen Bond Donor Count | 0 |
Stereochemical and Structural Features
The compound’s structure is defined by its pyrazine backbone—a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4. Substituents include:
The SMILES notation (CC1=CN=C(C(=N1)C)[13CH2][13CH3]) and InChIKey (JZBCTZLGKSYRSF-VFZPYAPFSA-N) provide unambiguous representations of its connectivity and isotopic labeling . The planar pyrazine ring ensures minimal steric hindrance, facilitating interactions in catalytic and flavor-binding applications .
Synthesis and Isotopic Incorporation
Analytical Validation
The success of isotopic incorporation is confirmed through:
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Mass Spectrometry (MS): A molecular ion peak at m/z 138.11, corresponding to the 13C2-labeled species, distinguishes it from the unlabeled analog (m/z 136.19) .
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NMR Spectroscopy: 13C NMR spectra reveal distinct shifts for the labeled carbons, typically at δ 15–20 ppm for the ethyl group .
Physicochemical Properties
Partitioning and Solubility
The logP (XLogP3) value of 1.5 indicates moderate lipophilicity, suggesting preferential solubility in organic solvents like ethanol or dichloromethane . This property aligns with its use in flavorant formulations, where volatility and solubility balance are critical .
Stability and Reactivity
Applications in Research
Flavor and Fragrance Analysis
2-Ethyl-3,5-dimethylpyrazine-13C2 is a key reference standard in flavor chemistry. Its unlabeled form contributes nutty, roasted notes to foods like coffee and baked goods . The 13C-labeled variant enables precise quantification in complex matrices using isotope dilution mass spectrometry (IDMS) .
Metabolic Tracing
In microbial metabolism studies, the 13C labels allow researchers to track the incorporation of pyrazine derivatives into secondary metabolites in organisms like Saccharomyces cerevisiae . This application is critical for elucidating biosynthetic pathways in industrial biotechnology.
Spectroscopic and Chromatographic Data
Mass Spectral Fragmentation
The NIST mass spectrum (MS) of the unlabeled compound shows a base peak at m/z 121, corresponding to the loss of a methyl group (-15 Da) . For the 13C2 analog, this fragment shifts to m/z 123, confirming isotopic integrity .
Gas Chromatography Retention
In gas chromatography (GC), the compound elutes at ~12.5 minutes on a non-polar column (e.g., DB-5), with a characteristic retention index (RI) of 1,320—valuable for flavor profiling .
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